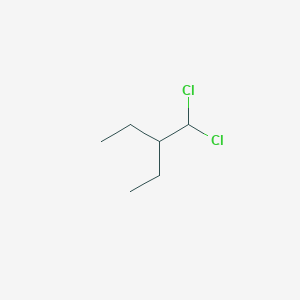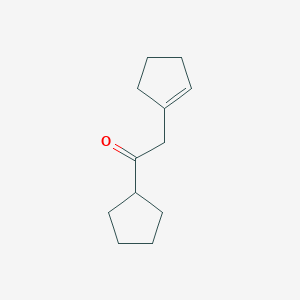![molecular formula C26H36Cl2N4O2S2 B14508904 2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} CAS No. 64324-25-0](/img/structure/B14508904.png)
2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} typically involves the reaction of 4-chloro-N-[2-(diethylamino)ethyl]benzamide with a disulfide-forming reagent. One common method is to react 4-chloro-N-[2-(diethylamino)ethyl]benzamide with sodium disulfide in an aqueous medium at room temperature. The reaction proceeds through the formation of a disulfide bond between two molecules of 4-chloro-N-[2-(diethylamino)ethyl]benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The chloro and diethylaminoethyl groups can interact with enzymes or receptors, modulating their activity. The compound’s antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-[2-(diethylamino)ethyl]benzamide: A precursor in the synthesis of the title compound.
2,2’-Disulfanediylbis(4-chloroaniline): Another disulfide-linked compound with similar structural features.
Uniqueness
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is unique due to its combination of disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64324-25-0 |
|---|---|
Formule moléculaire |
C26H36Cl2N4O2S2 |
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
4-chloro-2-[[5-chloro-2-[2-(diethylamino)ethylcarbamoyl]phenyl]disulfanyl]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C26H36Cl2N4O2S2/c1-5-31(6-2)15-13-29-25(33)21-11-9-19(27)17-23(21)35-36-24-18-20(28)10-12-22(24)26(34)30-14-16-32(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,33)(H,30,34) |
Clé InChI |
QDHBRHPYQNECMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)C(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



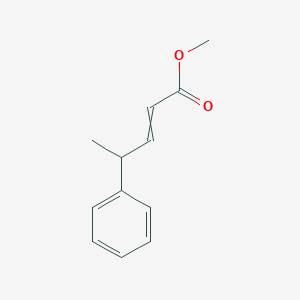
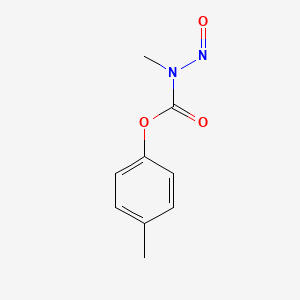
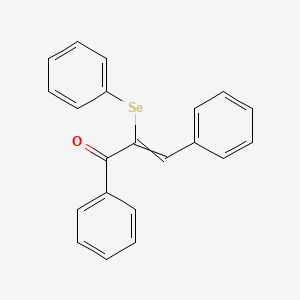
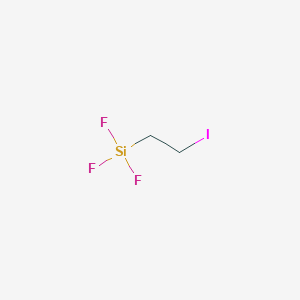

![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)

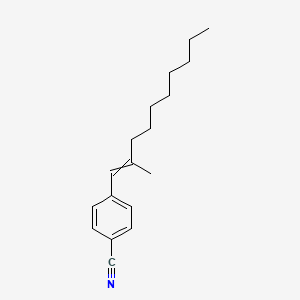

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

